molecular formula C10H13NO3 B555174 L-Tyrosine methyl ester CAS No. 1080-06-4

L-Tyrosine methyl ester

Cat. No.: B555174
CAS No.: 1080-06-4
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-VIFPVBQESA-N
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Mechanism of Action

Target of Action

L-Tyrosine methyl ester, also known as H-Tyr-OMe or Methyl L-tyrosinate, is a derivative of the amino acid L-Tyrosine . It primarily targets enzymes such as tyrosine-ester sulfotransferase and L-tyrosine reductases . These enzymes play crucial roles in various biochemical reactions, including the metabolism of tyrosine and the synthesis of several bioactive compounds .

Mode of Action

The compound interacts with its targets by serving as a substrate for enzymatic reactions. For instance, in the presence of tyrosine-ester sulfotransferase, this compound undergoes a sulfotransferase reaction to produce this compound 4-sulfate . Similarly, L-tyrosine reductases can convert the α-carboxyl group of this compound to an aldehyde group .

Biochemical Pathways

This compound participates in several biochemical pathways. It can be converted into tyramine, a biogenic amine, through a series of enzymatic reactions . Additionally, it can undergo derivatization to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols .

Pharmacokinetics

As a prodrug of L-Tyrosine, this compound is designed to improve the bioavailability of L-Tyrosine . It is very stable and has a relatively low hydrolysis rate, which makes it a suitable candidate for slow release of L-Tyrosine at a targeted site . .

Result of Action

The action of this compound leads to the production of various bioactive compounds. For example, the conversion of this compound to tyramine can influence neurotransmission, as tyramine is a precursor to several neurotransmitters . Moreover, the derivatization of this compound can result in the production of high-value chemicals used in the feed, pharmaceutical, and fine chemical industries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and hydrolysis rate can be affected by storage conditions . Furthermore, its enzymatic reactions can be influenced by factors such as pH, temperature, and the presence of cofactors .

Biochemical Analysis

Biochemical Properties

L-Tyrosine methyl ester is used as a prodrug for L-tyrosine . Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . The crystal structure of this compound has been determined and compared to published structures of L-tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters . Studies on the conversion rate of L-tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that this compound and L-tyrosine ethyl ester are useful lipophilic prodrug candidates for slow release of L-Tyrosine at a targeted site .

Cellular Effects

This compound can be rapidly broken down to release tyrosine after entering the body . In the B16-F10 mouse melanoma cell model, it has been shown that this compound has no toxic effect on cells in the concentration range of 100–800 μmol·L −1 . At the optimal concentration, it can promote the production of melanin .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into L-Tyrosine, which is a precursor for the synthesis of the catecholamine neurotransmitters dopamine, epinephrine, and norepinephrine . This conversion is facilitated by α-ester acyltransferase .

Temporal Effects in Laboratory Settings

This compound is very stable, with a sample having been found to remain stable even after 28 years stored at room temperature . Its hydrolysis rate is relatively low, suggesting that it should be one of the better prodrugs among the alkyl esters of tyrosine .

Metabolic Pathways

This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given that it is rapidly broken down to release tyrosine after entering the body , it is likely that it is distributed throughout the cell where it can be utilized in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Tyr-OMe can be synthesized through the esterification of L-tyrosine. The process involves the reaction of L-tyrosine with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form .

Industrial Production Methods

In industrial settings, the production of H-Tyr-OMe follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tyr-OMe is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-OMe is unique due to its balance of solubility and reactivity. The methyl ester group provides a good compromise between steric hindrance and chemical reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148354
Record name Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosine methylester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1080-06-4
Record name L-Tyrosine, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL L-TYROSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tyrosine methylester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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